molecular formula C16H17NO B2480874 2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 866149-31-7

2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B2480874
CAS No.: 866149-31-7
M. Wt: 239.318
InChI Key: CHJUVFADUKHSOH-PKNBQFBNSA-N
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Description

2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.318. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Synthesis and Derivatization : Research by Martin and Prasad (2007) focused on the chemical reactions of related carbazole derivatives, leading to the synthesis of isoxazolo and pyrazolo fused carbazoles. These compounds have potential applications in material science and pharmacology (Martin & Prasad, 2007).

  • Bacterial Biotransformation : A study by Waldau et al. (2009) revealed the biotransformation of 2,3,4,9-tetrahydro-1H-carbazole by the bacterium Ralstonia sp. This research has implications for understanding the microbial degradation of carbazole derivatives and their potential applications in bioremediation (Waldau et al., 2009).

  • Anticancer Research : Chaudhary and Chaudhary (2016) synthesized new derivatives of 2,3,4,9-tetrahydro-1H-carbazole and tested their anticancer activity. They found significant activity against certain cancer cell lines, suggesting potential therapeutic applications (Chaudhary & Chaudhary, 2016).

  • Photophysics Applications : Ghosh et al. (2013) explored the photophysics of carbazole derivatives, which can be vital in the development of new materials for optoelectronic applications (Ghosh et al., 2013).

  • Antibiofilm Inhibitors : Research by Sathiyachandran et al. (2019) demonstrated the effectiveness of certain carbazole derivatives as antibiofilm agents, particularly against antibiotic-resistant pathogens, highlighting their potential in addressing biofilm-associated infections (Sathiyachandran et al., 2019).

  • Antitumor Agents : Murali et al. (2017) synthesized novel carbazole derivatives and evaluated their antitumor activity, finding certain compounds to be promising as therapeutic drugs against cancer cell proliferation (Murali et al., 2017).

  • Fluorescence Applications : A study by Yamashita et al. (2009) on the palladium-catalyzed synthesis of carbazoles showed that some products exhibit intense fluorescence, which can be useful in the development of fluorescent materials (Yamashita et al., 2009).

Properties

IUPAC Name

(2E)-2-(2-methylpropylidene)-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-10(2)9-11-7-8-13-12-5-3-4-6-14(12)17-15(13)16(11)18/h3-6,9-10,17H,7-8H2,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJUVFADUKHSOH-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C1CCC2=C(C1=O)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/1\CCC2=C(C1=O)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320938
Record name (2E)-2-(2-methylpropylidene)-4,9-dihydro-3H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817950
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866149-31-7
Record name (2E)-2-(2-methylpropylidene)-4,9-dihydro-3H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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